molecular formula C17H24ClNO3 B1245437 Atropine hydrochloride CAS No. 33952-38-4

Atropine hydrochloride

Cat. No.: B1245437
CAS No.: 33952-38-4
M. Wt: 325.8 g/mol
InChI Key: OJIPQOWZZMSBGY-ZZJGABIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atropine hydrochloride, a quaternary ammonium anticholinergic agent, is the hydrochloride salt of atropine, a naturally occurring tropane alkaloid derived from plants such as Atropa belladonna. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), inhibiting parasympathetic nerve impulses by binding to M1–M5 receptor subtypes . Clinically, it is utilized for its antisecretory, antispasmodic, and mydriatic effects, with applications in treating bradycardia, organophosphate poisoning, and as a preanesthetic to reduce salivary secretions .

Properties

CAS No.

33952-38-4

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?;

InChI Key

OJIPQOWZZMSBGY-ZZJGABIISA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Other CAS No.

33952-38-4
5934-50-9

Pictograms

Acute Toxic

Synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Atropine hydrochloride has several established medical applications, including:

  • Pupil Dilation : Atropine is commonly used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic purposes or surgical procedures. It works by blocking the action of acetylcholine on muscarinic receptors in the iris sphincter muscle .
  • Treatment of Bradycardia : In emergency medicine, atropine is administered to treat symptomatic bradycardia by increasing heart rate through competitive inhibition of vagal effects on the heart .
  • Anticholinergic Poisoning : Atropine is crucial in treating poisoning from organophosphates and other muscarinic agents. It alleviates symptoms such as excessive salivation, bronchial secretions, and gastrointestinal hypermotility by blocking muscarinic receptors .
  • Management of Myopia : Recent studies have highlighted atropine's efficacy in controlling myopia progression in children. Low concentrations (0.01% to 0.05%) have shown significant effectiveness with fewer side effects compared to higher concentrations .

Pharmacological Mechanism

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors, effectively blocking the action of acetylcholine. This mechanism underlies its various therapeutic effects:

  • Antimuscarinic Effects : By inhibiting muscarinic receptors, atropine reduces secretions in salivary glands and respiratory tracts, making it useful in pre-anesthetic medication to minimize salivation .
  • Cardiac Effects : Atropine's ability to block vagal influences on the heart results in increased heart rate and improved cardiac output, which is critical in cases of bradycardia .

Recent Research Findings

Recent studies have provided valuable insights into the applications and efficacy of this compound:

A. Myopia Control Trials

  • ATOM Studies : The "Atropine for the Treatment of Childhood Myopia" (ATOM) trials demonstrated that 1% atropine significantly reduced myopia progression compared to placebo over two years . The ATOM 2 study further explored lower concentrations (0.01% and 0.5%), indicating that even lower doses could be effective with improved side effect profiles .
  • MOSAIC Study : This randomized controlled trial examined unpreserved 0.01% atropine's safety and efficacy in a predominantly White population, contributing to understanding its long-term effects and potential rebound phenomena after treatment cessation .

B. Case Studies on Toxicity

  • Intranasal Administration Error : A case report described a child who experienced severe anticholinergic toxicity after mistakenly receiving intranasal atropine instead of a nasal decongestant. The child presented with seizures and required intensive care but ultimately recovered after appropriate treatment .
  • Diphenoxylate-Atropine Poisoning : Another case involved a child who ingested diphenoxylate-atropine tablets, leading to respiratory arrest and requiring emergency interventions such as gastric lavage and naloxone administration .

Data Table: Summary of Clinical Applications

ApplicationDescriptionReferences
Pupil DilationInduces mydriasis for diagnostic/surgical purposes
Treatment of BradycardiaIncreases heart rate by inhibiting vagal effects
Anticholinergic PoisoningTreats poisoning by blocking muscarinic receptor effects
Myopia ControlReduces myopia progression; effective at low concentrations

Chemical Reactions Analysis

Thermal Decomposition

Atropine degrades under elevated temperatures, particularly in GC-MS inlets :

Pathways

  • Ester Cleavage : At 250°C, the ester bond breaks, releasing tropine and tropic acid.

  • Water Elimination : Dehydration forms cyclic byproducts.

Solvent Impact
Degradation is pronounced in methanol compared to ethyl acetate, with 90% decomposition at 275°C .

Hydrolysis Reactions

Atropine undergoes hydrolysis in aqueous-alcoholic solutions, reverting to tropine and tropic acid :

Atropine+H2OTropine+Tropic Acid\text{Atropine}+\text{H}_2\text{O}\rightarrow \text{Tropine}+\text{Tropic Acid}

This reaction is pH-dependent, accelerating under alkaline conditions.

Chemical Incompatibilities

Atropine hydrochloride reacts with several agents, forming precipitates or haze :

Incompatible SubstanceReaction Outcome
Thiopental SodiumWhite precipitate (immediate)
Pentobarbital SodiumHaze formation (within 24 hours)
CimetidinePrecipitation (immediate)

These interactions necessitate cautious co-formulation in clinical settings.

Analytical Reactions

Quantitative Assays

  • Titration : 0.1 N perchloric acid in glacial acetic acid quantifies atropine, with 1 mL equivalent to 67.68 mg .

  • LC-MS/MS : Linear range of 5–5000 ng/mL (R² > 0.999) ensures precise quantification .

Stability Testing
Diluted atropine eye drops (0.01%) remain chemically stable for six months under refrigeration, retaining >98% potency .

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

Compound Core Structure Receptor Selectivity Key Functional Groups
Atropine HCl Tropane alkaloid Non-selective (M1–M5) Tertiary amine, ester linkage
Penehyclidine HCl Bicyclic ammonium derivative Selective M1/M3 > M2 Quaternary ammonium, ether
Secoverine HCl Benzodiazepine derivative Non-selective (GI/uterine M3) Tertiary amine, aromatic ring
Scopolamine HCl Tropane alkaloid Non-selective (M1–M5) Epoxide group, ester linkage
  • Penehyclidine hydrochloride exhibits selectivity for M1/M3 receptors over M2, reducing cardiac side effects (e.g., tachycardia) compared to atropine .
  • Scopolamine hydrochloride , while structurally similar to atropine, has a higher affinity for central nervous system mAChRs due to its lipophilic epoxide group .

Pharmacokinetic and Efficacy Comparisons

Table 2: Pharmacokinetic and Clinical Efficacy

Compound Half-Life (hrs) Indications Efficacy in Organophosphate Poisoning Cost-Effectiveness (vs. Atropine)
Atropine HCl 2–4 Bradycardia, preanesthetic Moderate to severe cases Baseline
Penehyclidine HCl 6–10 Organophosphate poisoning Superior in severe cases Lower in severe poisoning
Secoverine HCl 3–5 GI/uterine spasms N/A N/A
  • Penehyclidine hydrochloride demonstrates prolonged duration and superior efficacy in severe organophosphate poisoning, with a 30% shorter acetylcholinesterase recovery time compared to atropine .
  • In elderly patients, penehyclidine causes fewer anticholinergic side effects (e.g., dry mouth, tachycardia) when used as a preanesthetic .

Table 3: Adverse Effect Profile

Compound Common Adverse Effects Severe Risks Population-Specific Concerns
Atropine HCl Tachycardia, dry mouth, urinary retention Hyperthermia, atropinism Pediatric patients, Down’s syndrome
Penehyclidine HCl Mild dizziness, blurred vision Rare hepatotoxicity Safe in elderly patients
Diphenoxylate/Atropine Constipation, sedation Hepatorenal toxicity (high doses) Contraindicated in pediatric use
  • The combination of diphenoxylate hydrochloride and atropine sulfate (used for diarrhea) carries a risk of hepatorenal toxicity and drug interactions with monoamine oxidase inhibitors .
  • Secoverine hydrochloride shows comparable GI antispasmodic efficacy to atropine but lacks significant cardiac effects due to tissue-specific M3 antagonism .

Research Findings and Clinical Implications

  • Cost-Effectiveness: Penehyclidine hydrochloride is more cost-effective than atropine in treating moderate-to-severe organophosphate poisoning, with a cost-effectiveness ratio 40% lower in severe cases .
  • Drug Interactions: Atropine’s combination with diphenoxylate necessitates caution due to structural similarities to meperidine, risking hypertensive crises with MAO inhibitors .
  • Thermal Stability : Atropine degrades at temperatures >200°C, forming toxic byproducts, whereas scopolamine is more thermally stable .

Preparation Methods

One-Pot Synthesis Approach

A breakthrough in this compound synthesis emerged with the development of a one-pot method detailed in patent WO2016016692A1. This process eliminates intermediate isolation, significantly improving efficiency and scalability. The synthesis comprises three stages:

  • Acetyltropoyl Chloride Formation : Tropic acid reacts with acetyl chloride and oxalyl chloride in dichloromethane (DCM), catalyzed by dimethylformamide (DMF).

  • Coupling with Tropine : The resulting acetyltropoyl chloride is combined with tropine methanesulfonate in DCM under reflux.

  • Hydrolysis and Salt Formation : The reaction mixture is treated with 1M HCl to hydrolyze intermediates, followed by pH adjustment to precipitate this compound.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield
Acetyltropoyl ChlorideAcCl (1.2 Eq), Oxalyl Cl (1.5 Eq), DMF (0.1 Eq)25°C4 hr98%
Tropine CouplingTropine (1.2 Eq), Methanesulfonic Acid35°C (reflux)18 hr95%
HCl Hydrolysis1M HCl (6 vol)35°C24 hr90%

The absence of intermediate isolation reduces solvent waste and processing time, while ambient temperature conditions minimize energy inputs.

Mechanistic Insights

The acetylation of tropic acid proceeds via a nucleophilic acyl substitution mechanism. DMF catalyzes the reaction by transiently forming an acylpyridinium intermediate, enhancing the electrophilicity of the carbonyl carbon (Fig. 1A). Subsequent chlorination with oxalyl chloride generates the highly reactive acetyltropoyl chloride, which couples with tropine’s hydroxyl group via an SN2 mechanism (Fig. 1B). Hydrolysis with HCl cleaves the acetyl protecting group while protonating the tertiary amine, directly yielding this compound.

Purification and Salt Formation

Crude this compound is purified through a sequential solvent process:

  • Decantation : After hydrolysis, the biphasic mixture is decanted to remove organic impurities (DCM layer).

  • Basification and Precipitation : The aqueous layer is cooled to 5°C and basified with 4M NaOH to pH >13, precipitating atropine free base.

  • Recrystallization : The base is dissolved in a heptane-DCM mixture (7:1 v/v) at 30°C and cooled to 5°C to induce crystallization.

  • Salt Formation : The purified base is treated with 1M HCl in acetone-water (3:1), adjusting to pH 5.0–6.0 to precipitate pharmaceutical-grade this compound.

This protocol achieves >99.5% purity by HPLC, with residual solvents below ICH Q3C limits.

Industrial-Scale Production

A pilot-scale batch producing 2 kg of this compound demonstrates the method’s scalability:

  • Reactor Sizing : 100 L glass-lined reactor for acetyltropoyl chloride synthesis.

  • Process Controls : In-line pH monitoring during hydrolysis and temperature-controlled crystallization.

  • Yield Optimization :

    • Reducing DCM volume from 10 vol to 3 vol improved mixing efficiency.

    • Implementing gradient cooling (1°C/min) during recrystallization enhanced crystal size distribution.

Post-purification yields reach 85–90%, surpassing traditional extraction (35–40%) and earlier synthetic routes (60–70%).

Analytical Characterization

This compound batches are validated using:

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase 30:70 acetonitrile:50 mM KH2PO4 (pH 3.0), λ = 210 nm.

  • Karl Fischer Titration : Confirms water content <1.0% (w/w).

  • XRD : Identifies hemihydrate form via characteristic peaks at 2θ = 12.4°, 16.7°, and 24.9°.

Stability studies (40°C/75% RH, 6 months) show <0.5% degradation, meeting ICH Q1A(R2) guidelines.

Comparative Analysis of Preparation Methods

ParameterTraditional ExtractionClassical SynthesisOne-Pot Synthesis
Yield30–40%60–70%85–90%
Purity85–90%95–98%>99.5%
Process Time14 days7 days3 days
Solvent Consumption50 L/kg30 L/kg15 L/kg
ScalabilityLimitedModerateHigh

The one-pot method reduces solvent use by 70% compared to classical synthesis, addressing environmental and cost concerns .

Q & A

Q. What validated analytical methods are recommended for quantifying atropine hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its specificity and sensitivity. For example, an isocratic reversed-phase LC method has been developed to simultaneously determine diphenoxylate hydrochloride and atropine sulfate in tablets and solutions, ensuring compliance with pharmacopeial standards . Gas chromatography-mass spectrometry (GC-MS) is also suitable for purity analysis, particularly for detecting impurities in synthesized batches .

Q. How does this compound interact with muscarinic receptors, and what experimental models are used to study this interaction?

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Radioligand binding assays using labeled muscarinic agonists (e.g., [³H]-QNB) in isolated tissue preparations (e.g., guinea pig ileum) are standard for measuring receptor affinity (pA2 values). Functional assays, such as carbachol-induced smooth muscle contraction inhibition, validate antagonistic activity .

Q. What synthetic routes are employed to produce high-purity this compound for research purposes?

this compound is synthesized via esterification of tropine with tropic acid, followed by purification using recrystallization in ethanol or methanol. Impurity profiling via LC-MS ensures compliance with pharmacopeial limits (e.g., USP/NF standards) .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory efficacy data in comparative studies (e.g., atropine vs. penehyclidine hydrochloride for organophosphate poisoning)?

  • Controlled Variables : Standardize dosing regimens, administration routes, and toxicity models (e.g., paraoxon-induced cholinesterase inhibition in rodents).
  • Outcome Metrics : Compare time to symptom resolution, acetylcholinesterase reactivation rates, and adverse events (e.g., central anticholinergic syndrome).
  • Statistical Analysis : Use multivariate regression to adjust for confounding factors like baseline cholinesterase activity. A 2009 clinical trial demonstrated penehyclidine’s superior safety profile (lower incidence of overdose and side effects vs. atropine) through randomized, double-blinded protocols .

Q. What methodological considerations are critical when analyzing atropine’s biphasic effects on heart rate in preclinical models?

  • Dose-Response Curves : Use non-linear regression to model paradoxical bradycardia at low doses (vagal activation) vs. tachycardia at higher doses (peripheral mAChR blockade).
  • Species-Specific Differences : Rodent models may overemphasize central effects; consider canine or primate studies for translational relevance.
  • Pharmacokinetic Integration : Measure plasma concentrations to correlate effects with bioavailability .

Q. How can researchers mitigate bias in clinical trials evaluating atropine’s cycloplegic efficacy in pediatric populations?

  • Blinding : Implement double-blinded designs with placebo controls.
  • Outcome Standardization : Use autorefractors with fixed accommodation settings to reduce operator bias.
  • Confounder Adjustment : Stratify participants by baseline refractive error and age. A 2011 study comparing cyclopentolate hydrochloride and atropine in hyperopic children achieved high reproducibility by standardizing refraction protocols .

Q. What strategies resolve contradictions in atropine’s therapeutic window for organophosphate poisoning?

  • Population Pharmacokinetics : Use Bayesian modeling to account for interindividual variability in metabolism and cholinesterase regeneration.
  • Biomarker-Guided Dosing : Titrate doses based on real-time erythrocyte acetylcholinesterase activity. Evidence from comparative trials suggests protocolized dosing reduces toxicity risks .

Methodological Resources

  • Analytical Standards : Refer to USP-NF monographs for impurity reference materials (e.g., MM0439.07, MM3146.00) .
  • Safety Protocols : Follow OSHA-compliant SOPs for handling atropine, including double-gloving, chemical-resistant gowns, and eyewash station accessibility .
  • Data Reporting : Adopt IMRaD structure for publications, emphasizing statistical methods in the Materials and Results sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine hydrochloride
Reactant of Route 2
Reactant of Route 2
Atropine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.